2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine
CAS No.: 1489230-58-1
Cat. No.: VC2739414
Molecular Formula: C17H29BN4O2
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1489230-58-1 |
---|---|
Molecular Formula | C17H29BN4O2 |
Molecular Weight | 332.3 g/mol |
IUPAC Name | 2-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanamine |
Standard InChI | InChI=1S/C17H29BN4O2/c1-16(2)17(3,4)24-18(23-16)14-5-6-15(20-13-14)22-11-9-21(8-7-19)10-12-22/h5-6,13H,7-12,19H2,1-4H3 |
Standard InChI Key | ZBSLDTFDJXKHMH-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CCN |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CCN |
Introduction
Chemical Identity and Nomenclature
2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine, also documented as 2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine in some chemical databases, possesses distinctive structural characteristics that define its chemical identity. The compound is registered in PubChem with the identifier CID 91658765 and is associated with the alternative identifier "1489230" . Its molecular formula is C17H29BN4O2, indicating a complex organic structure containing boron, nitrogen, and oxygen atoms in addition to carbon and hydrogen .
Chemical Identifiers
The systematic chemical identification of this compound includes several important parameters that distinguish it within chemical databases and research literature. These identifiers are essential for unambiguous reference to this specific molecular entity.
Identifier Type | Value |
---|---|
PubChem CID | 91658765 |
Molecular Formula | C17H29BN4O2 |
Alternative ID | 1489230 |
IUPAC Name | 2-{4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine |
This compound's structural complexity arises from its multiple functional groups and heterocyclic components, creating a molecule with specific spatial arrangement and chemical reactivity patterns. The formal naming follows IUPAC conventions to precisely describe its atomic connectivity and functional group arrangement.
Structural Components and Features
Tetramethyl-1,3,2-dioxaborolan Moiety
The tetramethyl-1,3,2-dioxaborolan group represents a boron-containing heterocycle that serves as a protecting group for boronic acids. This structural feature is significant in organic synthesis, particularly in cross-coupling reactions. The tetramethyl substitution pattern (with four methyl groups distributed as 4,4,5,5 on the dioxaborolan ring) provides steric protection to the boron center, enhancing stability compared to free boronic acids . This moiety is commonly referred to as a "pinacol ester" of boronic acid in synthetic chemistry contexts.
Piperazine Linker
The piperazine heterocycle serves as a linker between the pyridine and ethanamine components. This six-membered diazacyclic structure provides conformational flexibility while contributing to the compound's nitrogen-rich character. Piperazine derivatives frequently appear in medicinal chemistry due to their ability to improve water solubility and bioavailability of drug candidates, as well as their potential to interact with biological targets through hydrogen bonding and other non-covalent interactions.
Ethanamine Functional Group
The terminal ethanamine (or ethan-1-amine) group introduces a primary amine functionality to the molecule. This group is likely to confer basic properties and provides a site for potential hydrogen bonding, nucleophilic reactions, or further functionalization. Primary amines are common pharmacophores in bioactive compounds and can participate in various chemical transformations.
Comparison with Related Compounds
Examining structurally related compounds provides valuable insights into the potential properties and applications of 2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine. Several compounds with similar structural components are documented in chemical databases.
Structural Analogs with Pyridine-Dioxaborolan Features
A closely related compound is 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazin-1-YL)ethanone (CID 58412455), which shares the core pyridine-piperazine-dioxaborolan scaffold . The main difference lies in the terminal functional group: an ethanone (acetyl) group instead of ethanamine. This analog has a molecular weight of 331.2 g/mol and is identified by CAS number 1201644-37-2 . The structural similarity suggests that both compounds may share certain chemical properties, particularly regarding the reactivity of the dioxaborolan moiety.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine represents another related structure, featuring the same boron-containing pyridine component but lacking the piperazine-ethanamine chain . This compound is commercially available with a purity of >98.0% and is also known as 2-Aminopyridine-5-boronic Acid Pinacol Ester . Its simpler structure makes it a potential synthetic precursor for more complex pyridine-containing compounds.
Comparative Analysis of Key Features
The following table presents a comparative analysis of 2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine and its structural analogs:
Compound | Molecular Formula | Key Structural Features | Distinctive Properties |
---|---|---|---|
2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine | C17H29BN4O2 | Pyridine-piperazine-ethanamine with dioxaborolan | Terminal primary amine, four nitrogen atoms |
1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone | C17H26BN3O3 | Pyridine-piperazine-ethanone with dioxaborolan | Terminal ketone, three nitrogen atoms |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C11H17BN2O2 | Pyridine-amine with dioxaborolan | Simpler structure, direct amine on pyridine |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol | C16H25BN2O3 | Pyridine-piperidine with dioxaborolan | Hydroxyl group on piperidine ring |
This comparison reveals how subtle structural variations can lead to different molecular properties while maintaining the core dioxaborolan-pyridine motif. The presence of different functional groups (amine vs. ketone) and heterocyclic components (piperazine vs. piperidine) allows for fine-tuning of physicochemical properties.
Chemical Properties and Reactivity
The chemical behavior of 2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine can be predicted based on its structural components and comparison with related compounds.
Reactivity of the Dioxaborolan Moiety
The tetramethyl-1,3,2-dioxaborolan group represents the most synthetically valuable reactive site in the molecule. This moiety is widely used in organic synthesis as a protected form of boronic acid, particularly for Suzuki-Miyaura cross-coupling reactions. In these reactions, the dioxaborolan group can react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reactivity makes the compound potentially valuable as a building block for the synthesis of more complex molecules.
Properties of the Piperazine-Ethanamine Chain
The piperazine ring contains two nitrogen atoms in different electronic environments: one connected to the pyridine ring and the other linked to the ethanamine chain. These nitrogen atoms can act as hydrogen bond acceptors and contribute to the compound's basicity. The terminal primary amine group (ethanamine) is likely to be the most basic site in the molecule and can participate in a range of reactions typical of primary amines, including nucleophilic substitution, amide formation, and reductive amination.
Predicted Physical Properties
Based on comparable structures, 2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine is expected to be a solid at room temperature. The presence of multiple nitrogen atoms and the primary amine group would likely contribute to a moderate to high melting point and potential water solubility. The compound's basicity, arising from the multiple nitrogen atoms, would make it soluble in acidic aqueous solutions through protonation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume